Methyl 6-methyl-1H-indazole-5-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 6-methyl-1H-indazole-5-carboxylate” is characterized by two aromatic rings connected through a nitrogen atom. The InChI code for this compound is1S/C10H10N2O2/c1-6-3-9-7 (5-11-12-9)4-8 (6)10 (13)14-2/h3-5H,1-2H3, (H,11,12)
. Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 190.2 . It’s soluble in water .Scientific Research Applications
Enthalpy of Formation Studies
Methyl 6-methyl-1H-indazole-5-carboxylate, as part of the indazole class, has been studied for its molar standard enthalpy of formation in condensed and gas phases. Researchers Orozco-Guareño et al. (2019) utilized isoperibolic calorimetry and thermogravimetry to derive these properties, providing insights into the energetic and structural influence of the carbonyl and acetate groups in such compounds (Orozco-Guareño et al., 2019).
Chemical Synthesis and Properties
The synthesis of various indazole derivatives, including this compound, has been a subject of interest in chemical research. For example, Dzygiel et al. (2004) explored the acetylation reactions of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, assessing its susceptibility to acetylation and the structural and spectroscopic properties of the derivatives (Dzygiel et al., 2004).
Synthesis and Medicinal Chemistry Applications
Indazole derivatives, including this compound, have been synthesized and analyzed for their potential in medicinal chemistry. For instance, Tzvetkov et al. (2014) discovered indazole and indole-carboxamides as potent, selective, and reversible inhibitors of monoamine oxidase B, showcasing the significant pharmaceutical potential of indazole derivatives (Tzvetkov et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 6-methyl-1H-indazole-5-carboxylate is a complex organic compound that is used in organic synthesis . .
Mode of Action
Indazole derivatives have been found to inhibit cell growth in certain cases , suggesting that they may interact with cellular targets to induce changes.
Biochemical Pathways
Indazole derivatives have been associated with antiproliferative activity, indicating that they may affect cell growth and division pathways .
Pharmacokinetics
It is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
As mentioned earlier, indazole derivatives have been found to inhibit cell growth , suggesting that they may have cytotoxic effects.
Action Environment
It is known that the compound is incompatible with strong oxidizing agents , indicating that its stability and efficacy could be affected by the presence of such agents in the environment.
Biochemical Analysis
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
methyl 6-methyl-1H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-9-7(5-11-12-9)4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRBPQBHFYNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)OC)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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